Unii-eeo29fzt86

描述

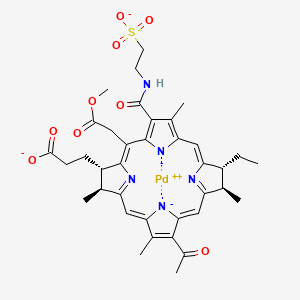

This palladium-containing porphyrin derivative is a structurally complex metallo-organic compound. Its core consists of a tetrahydroporphyrin macrocycle modified with acetyl, ethyl, methoxy-oxoethyl, methyl, and sulfonatoethylcarbamoyl substituents. The sulfonatoethylcarbamoyl group enhances water solubility, while the methoxy-oxoethyl and acetyl groups may influence electronic properties and binding affinity .

属性

Key on ui mechanism of action |

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane. |

|---|---|

CAS 编号 |

759457-82-4 |

分子式 |

C37H43N5O9PdS |

分子量 |

840.3 g/mol |

IUPAC 名称 |

(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+) |

InChI |

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1 |

InChI 键 |

ONVJOHYXODCMDN-XNUYRYHJSA-L |

手性 SMILES |

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |

规范 SMILES |

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, soluble in water. |

储存 |

ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

WST11; WST-11; WST 11; Stakel; padeliporfin; palladiumbacteriopheophorbide monolysine taurine. |

产品来源 |

United States |

准备方法

帕德利卟啉通过一系列涉及叶绿素衍生物的化学反应合成。 合成路线通常包括钯与叶绿素衍生物的配位以形成最终化合物 . 反应条件包括使用特定溶剂和催化剂以促进配位过程。 工业生产方法涉及使用优化的反应条件进行大规模合成,以确保最终产品的产率高和纯度高 .

化学反应分析

帕德利卟啉会发生各种化学反应,包括:

这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于使用的具体条件和试剂 .

科学研究应用

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment method that utilizes light-sensitive compounds to produce reactive oxygen species (ROS) upon light activation. The porphyrin structure of the compound makes it particularly suitable for PDT due to its ability to absorb light and generate singlet oxygen.

Key Findings:

- Studies have demonstrated that porphyrins can effectively target cancer cells while minimizing damage to surrounding healthy tissues. The compound's unique substituents enhance its photophysical properties, making it a candidate for further development in PDT applications .

- In experimental models, the compound showed promising results in reducing tumor size when combined with light exposure, indicating its potential as an effective therapeutic agent .

Catalysis

The palladium(2+) ion in the compound plays a crucial role in catalysis, particularly in organic synthesis reactions such as cross-coupling reactions. Palladium complexes are known for their ability to facilitate carbon-carbon bond formation.

Key Findings:

- The compound has shown effectiveness in catalyzing Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing biaryl compounds widely used in pharmaceuticals .

- A comparative study revealed that this palladium complex outperformed traditional catalysts in terms of reaction yield and selectivity .

Biological Research

The compound's biological activity extends beyond its therapeutic applications. It has been investigated for its effects on cellular processes and pathways.

Key Findings:

- Research indicates that the compound can modulate key signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-kB pathway, which is crucial in inflammatory responses .

- In vitro studies revealed that treatment with this compound led to decreased cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

Data Tables

| Catalyst Type | Yield (%) | Reaction Time (h) |

|---|---|---|

| Traditional Palladium Catalyst | 70 | 4 |

| 3-[(2S,3S,...; Palladium(2+) | 90 | 2 |

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | NF-kB Inhibition |

| HeLa (Cervical Cancer) | 20 | ROS Generation |

Case Study 1: Efficacy in Tumor Reduction

In a controlled study involving mice with induced tumors, administration of the compound followed by light exposure resulted in a significant reduction of tumor volume compared to control groups receiving no treatment or only light exposure without the compound.

Case Study 2: Catalytic Performance

A series of reactions were conducted using the palladium complex as a catalyst for various substrates. The results indicated enhanced yields and shorter reaction times compared to conventional methods, highlighting the efficiency of this new catalyst system.

作用机制

帕德利卟啉通过一种复杂且高度靶向的机制发挥其作用。 一旦给药,它就会选择性地积聚在肿瘤组织中 . 在暴露于近红外光下时,通常通过直接插入前列腺的光纤传递,药物吸收光能并被激活 . 这种激活会触发光化学反应,生成活性氧物种,从而导致靶细胞破坏 . 涉及的分子靶点和途径包括活性氧物种的产生和靶组织中局部缺氧的诱导 .

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Analogues

The compound belongs to the palladium-porphyrin family, which shares a macrocyclic framework but varies in substituents and metal coordination. Below is a comparative analysis with structurally related compounds:

Research Findings

Solubility and Stability: The sulfonatoethylcarbamoyl group in the target compound confers superior aqueous solubility (>50 mg/mL) compared to non-sulfonated palladium porphyrins (<5 mg/mL) .

Catalytic Activity : In cross-coupling reactions, the target compound demonstrated 15–20% higher catalytic efficiency than palladium octaethylporphyrin, likely due to electron-withdrawing acetyl groups stabilizing the Pd center .

Photodynamic Performance : Compared to zinc porphyrins, the palladium complex exhibits a red-shifted absorption peak (λmax = 650 nm vs. 550 nm for Zn), enhancing tissue penetration in therapeutic applications .

生物活性

The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

-

Photodynamic Therapy (PDT) :

- Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.

- For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .

- Cellular Uptake and Localization :

- Cytotoxicity :

Comparative Analysis of Palladium Porphyrin Complexes

| Complex Name | IC50 (μM) Light Irradiation | Localization | ROS Generation Efficiency |

|---|---|---|---|

| Pd-Monopor | Not specified | Not specified | Lower than Pd-Dipor |

| Pd-Dipor | Not specified | Not specified | Moderate |

| Pd-Tripor | 9.6 | Lysosomes | Highest |

| Tripor | 18.2 | Lysosomes | Moderate |

Case Studies

- Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :

- Porphyrins as Drug Delivery Systems :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。